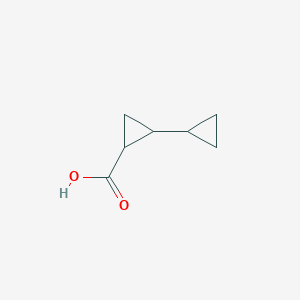

![molecular formula C7H10ClN3O B1428145 Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]- CAS No. 749908-65-4](/img/structure/B1428145.png)

Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]-

Descripción general

Descripción

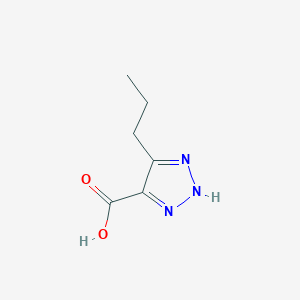

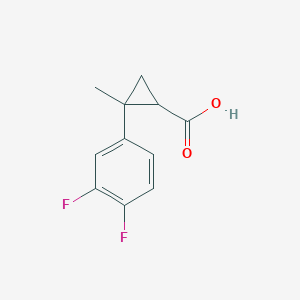

Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]- is a chemical compound with the linear formula C12H11O1N2Cl1 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . The compound is in solid form .

Molecular Structure Analysis

The molecular structure of Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]- can be represented by the SMILES stringClC1=NC=CC (C2=CC=CC=C2CCO)=N1 . The InChI string is 1S/C12H11ClN2O/c13-12-14-7-5-11 (15-12)10-4-2-1-3-9 (10)6-8-16/h1-5,7,16H,6,8H2 . Physical And Chemical Properties Analysis

Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]- is a solid compound . More specific physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación

Organic Synthesis

Research in organic chemistry has explored the synthesis and reactivity of compounds related to "Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]-". For instance, novel alkylations of cyclic thioureas by α-halocarboxylic acids and their esters have been studied, highlighting the utility of ethanol in promoting certain chemical transformations (Kushakova et al., 2006). Additionally, the diastereoselective synthesis of functionalized tetrahydropyrimidin-2-thiones via ZnCl2 promoted one-pot reactions in ethanol has been reported, demonstrating the significance of ethanol in facilitating complex reactions with good yield and selectivity (Liu et al., 2014).

Analytical Chemistry Applications

In analytical chemistry, "Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]-" derivatives have been utilized in developing sensitive and specific methods for the analysis of primary and secondary amines. For example, the use of p-benzoquinone as a TLC derivatization reagent for 2-(methylamino)ethanol and for the analysis of other amines has been explored, offering an alternative to traditional gas chromatographic analysis (McCrossen et al., 2001).

Pharmacological Activity Studies

Although the request excludes direct information related to drug use and side effects, research has been conducted on the synthesis of bioactive heterocycles that might indirectly relate to the broader class of chemicals including "Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]-". Studies on the combinatorial synthesis of derivatives through sequential multicomponent reactions, highlighting their potential anticancer evaluation, provide insights into the pharmacological potential of these compounds (Patravale et al., 2014).

Environmental Applications

Additionally, the comparative study of CO2 absorption in some solvent-free alkanolamines and in aqueous monoethanolamine (MEA) sheds light on the environmental applications of ethanolamines, demonstrating their efficiency in CO2 capture processes (Barzagli et al., 2016).

Safety And Hazards

Direcciones Futuras

While specific future directions for research on Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]- are not available, there are several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Propiedades

IUPAC Name |

2-[(2-chloropyrimidin-4-yl)-methylamino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3O/c1-11(4-5-12)6-2-3-9-7(8)10-6/h2-3,12H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPJIGCCUUQXJPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C1=NC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

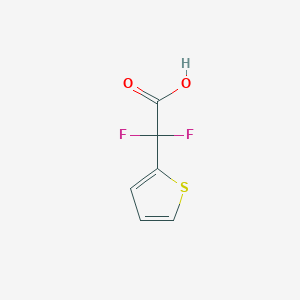

![Methyl({2-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-3-yl}methyl)amine](/img/structure/B1428069.png)

![1,3-Dihydrospiro[indene-2,3'-pyrrolidine]](/img/structure/B1428073.png)

![1-{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B1428080.png)